NQO2 Enzyme Inhibition: 2,4-Dimethoxybenzothiazole Series Potency Ranking vs. 2,5-Dimethoxy and 3,4,5-Trimethoxy Congeners
In a controlled NQO2 enzyme inhibition assay, members of the 2,4-dimethoxybenzothiazole series (which includes 2,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide as a structural congener) displayed IC50 values ranging from approximately 1 µM to 57 µM. The most potent 2,4-dimethoxy congener achieved an IC50 of ~1 µM, whereas the weakest (compound 17) recorded an IC50 of 56.9 µM [1]. In contrast, the 2,5-dimethoxy series delivered a lead compound (24) with an IC50 of 846 nM (0.846 µM), and the 3,4,5-trimethoxy series yielded several sub-100 nM inhibitors, with compound 49 reaching an IC50 of 31 nM [1]. This places the 2,4-dimethoxy substitution pattern in a distinct, intermediate potency tier relative to the more potent 3,4,5-trimethoxy motif.
| Evidence Dimension | NQO2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 2,4-dimethoxybenzothiazole series IC50 range: ~1 µM to 56.9 µM (best-in-series ~1 µM) |
| Comparator Or Baseline | 2,5-dimethoxy series lead (compound 24) IC50 = 846 nM; 3,4,5-trimethoxy series lead (compound 49) IC50 = 31 nM |
| Quantified Difference | 2,4-dimethoxy best: ~1 µM vs. 3,4,5-trimethoxy best: 31 nM (~32-fold less potent); 2,4-dimethoxy best vs. 2,5-dimethoxy lead: ~1.2-fold less potent |
| Conditions | NQO2 enzyme inhibition assay using recombinant human NQO2; IC50 determined via spectrophotometric measurement of NRH oxidation |
Why This Matters
The 2,4-dimethoxy series bridges the gap between weakly active and highly potent NQO2 inhibitors, offering a synthetic handle for fine-tuning potency–selectivity profiles without resorting to the synthetically more complex 3,4,5-trimethoxy scaffold.
- [1] Belgath, A. A.; et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int. J. Mol. Sci. 2024, 25 (22), 12025. View Source
